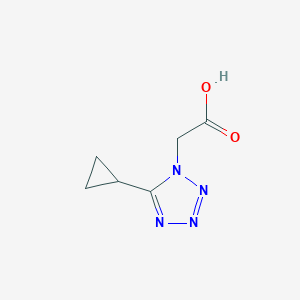

![molecular formula C20H18F3N3O2 B2602374 1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251672-77-1](/img/structure/B2602374.png)

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

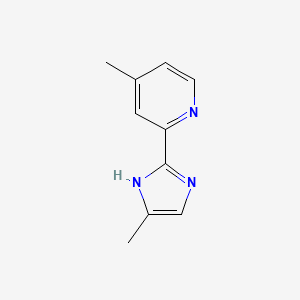

The compound “1-(3,5-difluorobenzoyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring and a quinazoline ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and quinazoline rings, and the introduction of the difluorobenzoyl and fluoro groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Quinazoline derivatives also have a wide range of biological properties .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The 3,5-difluorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and polarity .科研应用

Diastereoselective Synthesis and iNOS Selective Inhibition

- A study on the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles revealed their potential as selective inhibitors for inducible nitric oxide synthase (iNOS). These compounds were synthesized through silyl triflate mediated intermolecular coupling, achieving high yields and diastereoselectivity, suggesting their importance in medicinal chemistry for developing therapies targeting iNOS-related diseases (Walpole et al., 2012).

Sigma Ligands with Selective Binding

- Research into spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines has shown that these compounds have high affinity and selectivity for sigma 2 receptor sites. This makes them of interest in the development of selective sigma 2 receptor ligands, which could have implications for neurological and psychiatric disorder treatments (Moltzen et al., 1995).

Pharmacological Activities of Spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] Derivatives

- A pharmacological screening of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives highlighted their analgesic and antihypertensive activities. This indicates their potential as leads for the development of new analgesic and antihypertensive agents (Novelli & Sparatore, 1996).

Antimycobacterial Activity of Spiro-piperidin-4-ones

- The atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis highlight their potential as promising agents for tuberculosis treatment. One compound, in particular, showed significant in vitro and in vivo activity, underscoring the therapeutic potential of these spiro compounds (Kumar et al., 2008).

Safety And Hazards

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Piperidines and quinazolines are both important structures in medicinal chemistry, and derivatives of these compounds are being actively researched for their potential as new drugs .

性质

IUPAC Name |

1'-(3,5-difluorobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2/c1-25-17-11-13(21)2-3-16(17)18(27)24-20(25)4-6-26(7-5-20)19(28)12-8-14(22)10-15(23)9-12/h2-3,8-11H,4-7H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIDRSAAVNBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

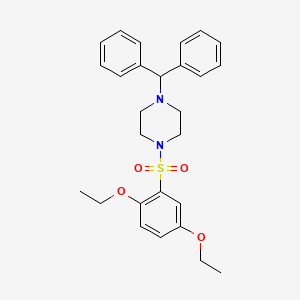

![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)

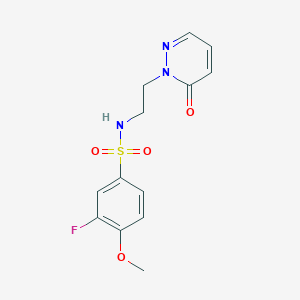

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

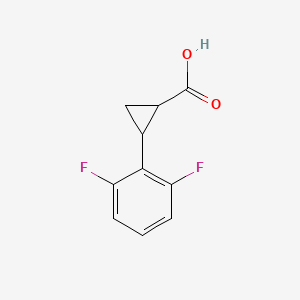

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)